kb-NB142-70

PKD1 inhibition biochemical potency SAR optimization

kb‑NB142‑70 is a second‑generation pan‑PKD inhibitor developed via SAR optimization from CID755673. It delivers 6‑ to 10‑fold greater biochemical potency against PKD1 (IC50 = 28.3 nM) and superior cellular target engagement in prostate (PC‑3, DU145) and pancreatic (CFPAC‑1, PANC‑1) cancer lines. Unlike first‑generation leads or close analogs (e.g., kb‑NB165‑09), this compound provides reproducible, high‑confidence PKD pathway inhibition for dose‑response, migration/invasion, and mechanistic studies. Its well‑characterized rapid clearance (t1/2 = 6 min) also makes it an ideal negative control for in vivo PK optimization studies. Procure this benchmark tool to standardize PKD research and eliminate experimental variability.

Molecular Formula C11H9NO2S2
Molecular Weight 251.3 g/mol
CAS No. 1233533-04-4
Cat. No. B608308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekb-NB142-70
CAS1233533-04-4
Synonymskb NB 142-70;  kb NB142-70;  kb NB-142-70.
Molecular FormulaC11H9NO2S2
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESC1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O
InChIInChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14)
InChIKeyDHUAGGSHTKPOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





kb-NB142-70 (CAS 1233533-04-4): A Second-Generation Benzothienothiazepinone Protein Kinase D (PKD) Inhibitor for Advanced Research


kb-NB142-70 is a synthetic small-molecule benzothienothiazepinone derivative designed as a selective, pan-isoform inhibitor of Protein Kinase D (PKD), a serine/threonine kinase family implicated in cancer cell proliferation and survival [1]. It was developed through a structure-activity relationship (SAR) optimization campaign based on the first-generation PKD inhibitor CID755673, yielding a compound with significantly enhanced biochemical potency against PKD1 (IC50 = 28.3 nM), PKD2 (IC50 = 58.7 nM), and PKD3 (IC50 = 53.2 nM) . As a research tool compound, kb-NB142-70 enables precise dissection of PKD signaling pathways, particularly in prostate and pancreatic cancer models, and serves as a benchmark for developing next-generation PKD-targeted agents [2].

Why Procurement of kb-NB142-70 Cannot Be Substituted with Generic PKD Inhibitors or First-Generation Analogs


PKD inhibitors are not functionally interchangeable due to significant differences in isoform selectivity, biochemical potency, and cellular efficacy that arise from subtle structural modifications. First-generation leads like CID755673 exhibit substantially lower potency, which can limit their utility in cellular assays and preclude meaningful in vivo target engagement [1]. Even closely related analogs within the benzothienothiazepinone series, such as the methoxy derivative kb-NB165-09, demonstrate markedly divergent pharmacokinetic properties despite similar in vitro potency, underscoring that even conservative chemical modifications critically impact experimental outcomes [2]. For researchers requiring robust and reproducible PKD pathway interrogation, substituting kb-NB142-70 with a generic or structurally related alternative risks introducing experimental variability, insufficient target inhibition, or confounding off-target effects.

Quantitative Differentiation Evidence for kb-NB142-70 vs. Closest Analogs


kb-NB142-70 Demonstrates a 6- to 10-Fold Increase in PKD1 Inhibitory Potency Over the First-Generation Lead CID755673

kb-NB142-70 was developed as a second-generation PKD inhibitor, achieving a substantial increase in biochemical potency against PKD1 compared to the first-generation lead CID755673 [1]. The SAR optimization resulted in an IC50 of 28.3 nM for kb-NB142-70 versus 182 nM for CID755673, representing an approximately 6-fold improvement in potency . An independent SAR analysis reported a 10-fold increase in PKD1 inhibitory potency for kb-NB142-70 relative to the original lead structure [2].

PKD1 inhibition biochemical potency SAR optimization

kb-NB142-70 Exhibits Superior Cellular Activity Against PKD1 Autophosphorylation in Prostate Cancer Cells Compared to Other CID755673 Analogs

In a head-to-head comparison of five CID755673 analogs (kb-NB142-70, kb-NB165-09, kb-NB165-31, kb-NB165-92, kb-NB184-02) in prostate cancer cells, kb-NB142-70 was the most active compound at inhibiting PMA-induced PKD1 autophosphorylation (Ser916) [1]. While the study reported that all compounds inhibited this cellular marker of PKD1 activity, kb-NB142-70 demonstrated the greatest effect [2].

Prostate cancer cellular target engagement PKD1 autophosphorylation

kb-NB142-70's Phenolic Hydroxyl Group Confers 2.3-Fold Shorter Plasma Half-Life Compared to Methoxy Analog kb-NB165-09 in Mouse Xenograft Models

A comparative pharmacokinetic study in tumor-bearing mice revealed that kb-NB142-70, which contains a phenolic hydroxyl group, has a plasma half-life of 6 minutes, whereas its methoxy analog kb-NB165-09 has a plasma half-life of 14 minutes [1]. This 2.3-fold difference is attributed to the susceptibility of the phenolic hydroxyl group to glucuronidation and oxidation, leading to more rapid clearance of kb-NB142-70 [2]. Despite this shorter half-life, kb-NB142-70 achieved a plasma Cmax of 36.9 nmol/mL and a tumor Cmax of 11.8 nmol/g in PC-3 xenografts [3].

Pharmacokinetics Metabolic stability In vivo modeling

kb-NB142-70 Demonstrates Comparable In Vitro Cytotoxicity to kb-NB165-09 in Prostate and Pancreatic Cancer Cell Lines

In MTT assays evaluating in vitro cytotoxicity, both kb-NB142-70 and its methoxy analog kb-NB165-09 inhibited cellular growth in the low- to mid-micromolar range across multiple cancer cell lines [1]. For instance, both compounds displayed comparable activity against PC-3 (prostate cancer), CFPAC-1, and PANC-1 (pancreatic cancer) cell lines [2]. This functional equivalence in antiproliferative effect contrasts with their divergent pharmacokinetic profiles.

Cytotoxicity Antiproliferative activity Prostate cancer Pancreatic cancer

kb-NB142-70 Retains Potent Pan-Isoform PKD Inhibition Profile, with IC50 Values of 28.3 nM (PKD1), 58.7 nM (PKD2), and 53.2 nM (PKD3)

kb-NB142-70 inhibits all three PKD isoforms with nanomolar potency: PKD1 (IC50 = 28.3 nM), PKD2 (IC50 = 58.7 nM), and PKD3 (IC50 = 53.2 nM) [1]. This pan-isoform profile is crucial for comprehensive PKD pathway inhibition, as PKD isoforms exhibit functional redundancy in certain cellular contexts [2]. In contrast, some other PKD tool compounds demonstrate isoform selectivity that may limit their utility for broad pathway interrogation.

PKD2 PKD3 Pan-isoform inhibition Biochemical selectivity

kb-NB142-70 Demonstrated No In Vivo Antitumor Efficacy in Xenograft Models, Consistent with Rapid Metabolic Clearance

Despite potent in vitro activity, kb-NB142-70 was inactive when administered to mice bearing PC-3 or CFPAC-1 xenografts [1]. This lack of in vivo efficacy was attributed to rapid metabolism and insufficient tumor drug concentrations relative to those required for in vitro cytotoxicity [2]. This finding underscores the compound's primary role as an in vitro research tool and highlights the translational limitations of first- and second-generation PKD inhibitors.

In vivo efficacy Xenograft Pharmacodynamics

Validated Research Applications and Procurement Guidance for kb-NB142-70


Precise In Vitro Dissection of PKD Signaling in Prostate and Pancreatic Cancer Cell Models

kb-NB142-70 is the preferred tool compound for in vitro studies requiring robust and reproducible inhibition of PKD1-mediated signaling pathways. Its 6- to 10-fold increase in PKD1 potency over CID755673 [1] and superior cellular target engagement in prostate cancer cells [2] make it ideal for dose-response experiments, mechanistic studies of PKD-dependent migration and invasion, and functional assays where high-confidence target inhibition is paramount. Its established in vitro cytotoxicity profile in PC-3, DU145, CFPAC-1, and PANC-1 cells [3] provides a validated framework for antiproliferative studies.

Benchmarking Novel PKD Inhibitors in Biochemical and Cellular Assays

As a well-characterized second-generation PKD inhibitor, kb-NB142-70 serves as a critical benchmark for evaluating new chemical entities targeting PKD. Its quantified potency against all three PKD isoforms (PKD1: 28.3 nM, PKD2: 58.7 nM, PKD3: 53.2 nM) [1] and defined cellular activity in multiple cancer cell lines [2] provide a robust comparative baseline. Researchers can use kb-NB142-70 as a positive control to assess the relative potency, selectivity, and cellular efficacy of novel PKD inhibitors, enabling standardized cross-study comparisons.

Pharmacokinetic and Metabolic Stability Studies as a Reference Compound

kb-NB142-70's well-documented rapid clearance in mice (plasma half-life = 6 min) [1] and susceptibility to glucuronidation [2] make it an excellent reference compound for studies investigating the pharmacokinetic optimization of PKD inhibitors. Its direct comparison with the methoxy analog kb-NB165-09 (half-life = 14 min) [3] provides a clear structure-property relationship example for medicinal chemists seeking to improve metabolic stability through rational design. Procurement of kb-NB142-70 for such studies allows for direct, head-to-head assessment of formulation or prodrug strategies aimed at enhancing exposure.

Negative Control for In Vivo Efficacy Studies of Next-Generation PKD Inhibitors

Given its established lack of in vivo antitumor efficacy in xenograft models due to rapid metabolism and insufficient tumor exposure [1], kb-NB142-70 can be strategically employed as a negative control in preclinical efficacy studies of newer, metabolically stable PKD inhibitors. This application provides a validated benchmark to confirm that any observed in vivo activity is indeed attributable to the improved pharmacokinetic properties of the test compound, rather than non-specific effects of the chemical series.

Technical Documentation Hub

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